molecular formula C46H73N15O10 B15130427 Tyr-gly-gly-phe-leu-arg-lys-arg

Tyr-gly-gly-phe-leu-arg-lys-arg

Cat. No.: B15130427
M. Wt: 996.2 g/mol
InChI Key: GXIGXAWITGVGNI-UHFFFAOYSA-N
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Description

The compound “Tyr-gly-gly-phe-leu-arg-lys-arg” is a peptide composed of eight amino acids: tyrosine, glycine, glycine, phenylalanine, leucine, arginine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: the activated amino acid to the amino group of the growing peptide chain.

    Deprotection: of the amino group to allow the next amino acid to be added.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” can undergo various chemical reactions, including:

    Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid side chains can undergo substitution reactions, such as nitration or phosphorylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nitrating agents like tetranitromethane for tyrosine nitration.

Major Products

    Oxidation: Dityrosine, nitrotyrosine.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Phosphorylated or nitrated amino acids.

Scientific Research Applications

Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and modification techniques.

    Biology: Investigated for their roles in cellular signaling and protein-protein interactions.

    Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. For example, tyrosine residues can be phosphorylated by kinases, altering the activity of proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Tyr-gly-gly-phe-met: Another peptide with similar structure but different biological activity.

    Tyr-leu-gly-ala-lys: Known for its antioxidant properties.

Uniqueness

“Tyr-gly-gly-phe-leu-arg-lys-arg” is unique due to its specific sequence, which determines its distinct biological functions and interactions. The presence of multiple arginine residues may enhance its binding affinity to negatively charged molecules, such as nucleic acids.

Properties

Molecular Formula

C46H73N15O10

Molecular Weight

996.2 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C46H73N15O10/c1-27(2)22-35(42(68)59-33(13-8-20-53-45(49)50)40(66)58-32(12-6-7-19-47)41(67)60-34(44(70)71)14-9-21-54-46(51)52)61-43(69)36(24-28-10-4-3-5-11-28)57-38(64)26-55-37(63)25-56-39(65)31(48)23-29-15-17-30(62)18-16-29/h3-5,10-11,15-18,27,31-36,62H,6-9,12-14,19-26,47-48H2,1-2H3,(H,55,63)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,69)(H,70,71)(H4,49,50,53)(H4,51,52,54)

InChI Key

GXIGXAWITGVGNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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